molecular formula C9H8Cl2N4O2S2 B2703993 1-((2,5-Dichlorophenyl)sulfonyl)-5-methylthio-1,2,4-triazole-3-ylamine CAS No. 497083-26-8

1-((2,5-Dichlorophenyl)sulfonyl)-5-methylthio-1,2,4-triazole-3-ylamine

Cat. No.: B2703993
CAS No.: 497083-26-8
M. Wt: 339.21
InChI Key: ATVVESUPJYOTLG-UHFFFAOYSA-N
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Description

1-((2,5-Dichlorophenyl)sulfonyl)-5-methylthio-1,2,4-triazole-3-ylamine is a synthetic organic compound characterized by its unique chemical structure, which includes a dichlorophenyl group, a sulfonyl group, a methylthio group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,5-Dichlorophenyl)sulfonyl)-5-methylthio-1,2,4-triazole-3-ylamine typically involves multiple steps, starting with the preparation of the triazole ring One common method involves the cyclization of appropriate precursors under controlled conditions The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts like triethylamine or potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-((2,5-Dichlorophenyl)sulfonyl)-5-methylthio-1,2,4-triazole-3-ylamine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, using reducing agents such as lithium aluminum hydride.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.

    Substitution: Amines or thiols, polar aprotic solvents like DMF or DMSO.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted dichlorophenyl derivatives.

Scientific Research Applications

1-((2,5-Dichlorophenyl)sulfonyl)-5-methylthio-1,2,4-triazole-3-ylamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in disease pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-((2,5-Dichlorophenyl)sulfonyl)-5-methylthio-1,2,4-triazole-3-ylamine involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The triazole ring and sulfonyl group play crucial roles in the binding affinity and specificity of the compound. Pathways involved may include inhibition of kinases or proteases, which are critical in various disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-((2,4-Dichlorophenyl)sulfonyl)-5-methylthio-1,2,4-triazole-3-ylamine
  • 1-((2,5-Difluorophenyl)sulfonyl)-5-methylthio-1,2,4-triazole-3-ylamine
  • 1-((2,5-Dichlorophenyl)sulfonyl)-5-ethylthio-1,2,4-triazole-3-ylamine

Uniqueness

1-((2,5-Dichlorophenyl)sulfonyl)-5-methylthio-1,2,4-triazole-3-ylamine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the dichlorophenyl group enhances its reactivity in substitution reactions, while the sulfonyl and triazole groups contribute to its potential as an enzyme inhibitor. This combination of features makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-(2,5-dichlorophenyl)sulfonyl-5-methylsulfanyl-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N4O2S2/c1-18-9-13-8(12)14-15(9)19(16,17)7-4-5(10)2-3-6(7)11/h2-4H,1H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVVESUPJYOTLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NN1S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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